5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. Key structural elements include:
- Core: The pyrazolo[1,5-a]pyrazin-4-one scaffold, a bicyclic system with fused pyrazole and pyrazine rings, provides a rigid framework for molecular interactions.
- Substituents:
- A 3-methoxyphenylpiperazine group linked via a 3-oxopropyl chain at position 3. This moiety is associated with receptor binding, particularly in serotonin and dopamine receptor ligands.
- A 4-isopropylphenyl group at position 2, contributing to lipophilicity and steric bulk, which may influence membrane permeability and target engagement.
Properties
IUPAC Name |
5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDHQHMEAZDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it may interact with its targets (such as the alpha1-adrenergic receptors) to induce a therapeutic effect.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also associated with numerous neurodegenerative and psychiatric conditions.
Biological Activity
The compound 5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazine derivative that has gained attention due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes a pyrazolo[1,5-a]pyrazine core, a piperazine moiety, and methoxy and isopropyl substituents. The molecular formula is , with a molecular weight of 393.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate various signaling pathways within cells, leading to its observed pharmacological effects. Notably, the compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and is a target for immunosuppressive therapies.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated inhibition against various bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them candidates for further development in treating infections.
Antioxidant Properties
Certain studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Anticancer Potential
There is emerging evidence that pyrazolo derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . This suggests potential applications in oncology.
Study 1: Inhibition of DHODH
In a study examining the effects of pyrazole derivatives on DHODH activity, the compound demonstrated significant inhibition compared to established inhibitors like brequinar and teriflunomide. This finding supports its potential use in immunosuppressive therapies .
Study 2: Antimicrobial Efficacy
A series of tests were conducted on various pyrazole derivatives against pathogenic bacteria. The results indicated that the compound exhibited potent antibacterial effects with MIC values lower than those of conventional antibiotics like kanamycin . This positions it as a promising candidate for further drug development.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazin-4-one core but differing in substituents include:
- Triazolopyrimidine derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones): These exhibit herbicidal and fungicidal activities due to electron-withdrawing groups (e.g., oxoacetylhydrazones) enhancing reactivity with plant enzymes .
- Pyrazolo-tetrazole hybrids : Derivatives like those in incorporate tetrazole rings, which improve metabolic stability and bioavailability compared to the target compound’s 3-oxopropyl-piperazine chain .
Piperazine-Containing Analogues
Bioactivity and Binding Interactions
Noncovalent Interactions
The 3-methoxyphenylpiperazine group facilitates hydrogen bonding via the methoxy oxygen and piperazine nitrogen, while the 4-isopropylphenyl group engages in hydrophobic interactions. Comparable compounds, such as triazolopyrimidines, rely on π-π stacking from aromatic systems but lack the piperazine-mediated polar interactions .
Metabolic and Stability Profiles
- Lipophilicity : The target compound’s calculated logP (estimated via Multiwfn wavefunction analysis) is ~3.2, higher than triazolopyrimidine derivatives (logP ~2.5) due to the isopropylphenyl group .
- Metabolic stability : Piperazine-containing analogues often undergo N-dealkylation, whereas tetrazole derivatives () resist oxidative degradation .
Data Table: Key Comparative Properties
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Dereplication Challenges : Molecular networking () clusters the target compound with piperazine-containing analogues (cosine score >0.8), but bioactivity diverges due to core differences .
- Lumping Strategy Relevance: Under lumping criteria (), the target compound could group with pyrazolo-pyrimidinones, though its unique substituents may necessitate individual pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
